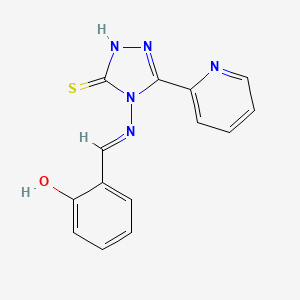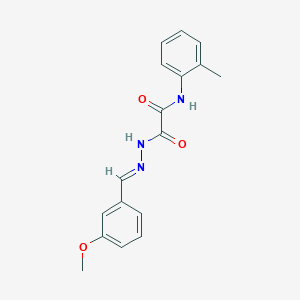![molecular formula C20H20N4OS4 B12016267 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! It consists of a thiadiazole core with appended functional groups
Name: 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Molecular Formula: CHNOS
CAS Number: 497824-16-5
Preparation Methods
Synthetic Routes: While detailed synthetic routes for this compound are scarce, we can infer that it involves the condensation of appropriate precursors. The thiadiazole scaffold likely forms through cyclization reactions.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers primarily synthesize it for specialized studies.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfur atoms in the thiadiazole ring are susceptible to oxidation.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The benzyl and phenyl groups can undergo substitution reactions.
- Thionyl chloride (SOCl2) : Converts the hydroxyl group to a chloride.
- Hydrazine hydrate (N2H4·H2O) : Forms the hydrazide moiety.
- Base-catalyzed condensation : For the Schiff base formation.
Major Products: The compound itself is the major product, but derivatives may arise from further functionalization.
Scientific Research Applications
Chemistry:
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Organic Synthesis : Researchers explore its reactivity in novel transformations.
- Antimicrobial Properties : Investigate its antibacterial or antifungal effects.
- Enzyme Inhibition : Assess its impact on specific enzymes.
- Materials Science : Potential applications in polymers or nanomaterials.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, affecting biological pathways. Further studies are needed to elucidate this fully.
Properties
Molecular Formula |
C20H20N4OS4 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4OS4/c1-14-3-5-16(6-4-14)12-27-19-23-24-20(29-19)28-13-18(25)22-21-11-15-7-9-17(26-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
AUPYSEFSUULSJI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016196.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)

![[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)
![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)
![[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate](/img/structure/B12016230.png)

![3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016242.png)

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)
![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12016262.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
